3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
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Overview
Description
This compound is a derivative of 1,4-benzodiazepine, which is a class of drugs known as benzodiazepines, used for their sedative and anxiolytic effects . The presence of a urea functional group could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzodiazepine and urea functional groups. For example, it might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Colloidal Particles from Solid Dispersion Systems
Research has shown that colloidal particles can be produced by dispersing a solid dispersion system composed of certain chemical compounds, including 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea, into water. These colloidal particles exhibit specific physicochemical properties, such as particle diameter affected by the composition, suggesting the presence of specific interactions among the components. This has implications for the development of pharmaceutical formulations and drug delivery systems (Yano, Kajiyama, Hamada, & Yamamoto, 1997).
Improvements in Dissolution and Absorption
Another study focused on the polymorphs of this chemical compound, revealing that different crystalline forms can be obtained through specific recrystallization methods. These forms have shown varying solubilities in water, which has significant implications for solubilization techniques. Improved bioavailability of the compound has been observed with certain solid dispersion and wet grinding methods, indicating potential for enhancing the effectiveness of poorly water-soluble drugs (Yano, Takamatsu, Yamazaki, Sako, Nagura, Tomizawa, Shimaya, & Yamamoto, 1996).
Stability and Absorption Studies of Colloidal Particles
Further research into the solid dispersion-derived colloidal particles of this compound has shown that they maintain stable physicochemical properties over time, such as particle diameter and content. This stability, combined with observed effective absorption in in vivo studies, suggests potential for use in oral pharmaceutical formulations (Yano, Kajiyama, Yamazaki, Matsumura, Watanabe, & Yamamoto, 1996).
Mechanism of Action
Target of action
Benzodiazepines typically act on the central nervous system, specifically the gamma-aminobutyric acid (GABA) receptors. They enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain, leading to sedative, anti-anxiety, and muscle-relaxing effects .
Mode of action
Benzodiazepines bind to a specific site on the GABA receptor, increasing the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to decreased neuronal excitability .
Biochemical pathways
The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effect of GABA, these drugs decrease the excitability of neurons, which can affect various functions including mood, sleep, and muscle control .
Result of action
The molecular and cellular effects of benzodiazepines include decreased neuronal excitability and reduced activity in certain regions of the brain. This can lead to effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant activity .
Action environment
Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .
Future Directions
Properties
IUPAC Name |
1-hexyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3/c1-3-4-5-13-20-32-31(38)34-29-30(37)35(21-27(36)24-17-10-9-14-22(24)2)26-19-12-11-18-25(26)28(33-29)23-15-7-6-8-16-23/h6-12,14-19,29H,3-5,13,20-21H2,1-2H3,(H2,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQXXZGPJJYNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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